molecular formula C22H23FN2O2 B2553762 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one CAS No. 862489-47-2

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one

Cat. No.: B2553762
CAS No.: 862489-47-2
M. Wt: 366.436
InChI Key: GEROCZZYBKECQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • React the piperazine-substituted chromenone with a fluorophenyl halide (e.g., 2-fluorobenzyl chloride).
  • Use a base such as potassium carbonate to facilitate the substitution reaction.
  • Purify the final product through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale synthesis may require the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and reproducibility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromenone core. The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic conditions. The resulting intermediate is then subjected to further reactions to introduce the piperazine and fluorophenyl groups.

  • Step 1: Synthesis of Chromenone Core

    • React phenol derivative with diketone in the presence of an acid catalyst.
    • Heat the reaction mixture to facilitate condensation.
    • Isolate the chromenone intermediate through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others. Common reagents for these reactions include halides, acids, and bases.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halides (e.g., fluorobenzyl chloride), acids, bases

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may produce various substituted analogues of the original compound.

Scientific Research Applications

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly as an inhibitor of human equilibrative nucleoside transporters (ENTs).

    Pharmacology: Research has demonstrated its ability to inhibit nucleoside transport, which is crucial for nucleotide synthesis and adenosine regulation.

    Biology: The compound’s interaction with cellular transport mechanisms is of interest in cellular biology and biochemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one is unique due to its specific structural features, including the chromenone core and the combination of fluorophenyl and piperazine groups. Its selectivity for ENT2 over ENT1 and its irreversible inhibition mechanism distinguish it from other similar compounds .

Properties

IUPAC Name

4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O2/c1-15-11-16(2)22-17(13-21(26)27-20(22)12-15)14-24-7-9-25(10-8-24)19-6-4-3-5-18(19)23/h3-6,11-13H,7-10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEROCZZYBKECQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.